5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-alpha,alpha,3,8-tetramethyl-, (3S,5R,8S)-
Overview
Description
5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-alpha,alpha,3,8-tetramethyl-, (3S,5R,8S)-, commonly known as azulenemethanol, is a natural compound derived from the essential oils of certain plants. It has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis : 5-Azulenemethanol derivatives have been utilized in chemical synthesis processes. For example, Longobardi et al. (1979) described the synthesis of various amides derived from 5-endo-(3-aminopropoxy)-1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octane, which showed strong antiarrhythmic and local anesthetic activity in certain amides (Longobardi, Schenone, & Bondavalli, 1979).
- Redox Behavior : Taku Shoji et al. (2008) studied mono-, bis-, and tris[1,1,4,4,-tetracyano-2-(1-azulenyl)-3-butadienyl] chromophores binding with benzene and thiophene cores, revealing interesting redox behavior and significant color change under electrochemical reduction conditions (Shoji, Ito, Toyota, Yasunami, & Morita, 2008).
Pharmacological Research
- Pharmacological Potential : A study by Longobardi et al. (1980) found that certain urethanes derived from 5-Azulenemethanol showed notable antiarrhythmic activity in animal models, as well as anesthetic properties, indicating potential pharmacological applications (Longobardi, Bondavalli, Schenone, Ranise, Giordano, Perna, Giasi, Rosatti, & Marmo, 1980).
Chemical Analysis and Characterization
- Structural Analysis : Studies have focused on structural analysis and synthesis of various compounds related to 5-Azulenemethanol. For instance, Mathela et al. (1989) isolated a compound from Cymbopogon distans and performed spectroscopic analysis to determine its structure, which included a decahydro-8a-hydroxy-α,α4a,8-tetramethyl-2-naphthalenemethanol moiety (Mathela, Melkani, Pant, Dev, Nelson, Hope, & Bottini, 1989).
properties
IUPAC Name |
2-(3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVJWDMOZJXUID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862021 | |
Record name | 5-azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-alpha,alpha,3,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-ol | |
CAS RN |
13822-35-0 | |
Record name | 5-azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-alpha,alpha,3,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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